Cas no 2770368-75-5 (3-6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl-1-(2-chlorobenzoyl)urea, trifluoroacetic acid)
3-6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl-1-(2-chlorobenzoyl)urea, trifluoroacetic acid Chemical and Physical Properties
Names and Identifiers
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- 3-6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl-1-(2-chlorobenzoyl)urea, trifluoroacetic acid
- EN300-27702911
- 3-[6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea; trifluoroacetic acid
- 2770368-75-5
-
- Inchi: 1S/C18H15ClN4O4S2.C2HF3O2/c19-13-4-2-1-3-12(13)16(24)22-17(25)23-18-21-14-6-5-10(7-15(14)28-18)29(26,27)11-8-20-9-11;3-2(4,5)1(6)7/h1-7,11,20H,8-9H2,(H2,21,22,23,24,25);(H,6,7)
- InChI Key: ZESKESNJGUUEHJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(NC(NC1=NC2=CC=C(C=C2S1)S(C1CNC1)(=O)=O)=O)=O.FC(C(=O)O)(F)F
Computed Properties
- Exact Mass: 564.0151888g/mol
- Monoisotopic Mass: 564.0151888g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 36
- Rotatable Bond Count: 4
- Complexity: 826
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 191Ų
3-6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl-1-(2-chlorobenzoyl)urea, trifluoroacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27702911-0.05g |
3-[6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea, trifluoroacetic acid |
2770368-75-5 | 95% | 0.05g |
$2151.0 | 2023-09-10 | |
| Enamine | EN300-27702911-0.1g |
3-[6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea, trifluoroacetic acid |
2770368-75-5 | 95% | 0.1g |
$2592.0 | 2023-09-10 | |
| 1PlusChem | 1P0291FO-50mg |
3-[6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea,trifluoroaceticacid |
2770368-75-5 | 95% | 50mg |
$2721.00 | 2024-05-07 | |
| 1PlusChem | 1P0291FO-100mg |
3-[6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea,trifluoroaceticacid |
2770368-75-5 | 95% | 100mg |
$3266.00 | 2024-05-07 |
3-6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl-1-(2-chlorobenzoyl)urea, trifluoroacetic acid Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 3-6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl-1-(2-chlorobenzoyl)urea, trifluoroacetic acid
Comprehensive Analysis of 3-6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl-1-(2-chlorobenzoyl)urea, trifluoroacetic acid (CAS No. 2770368-75-5)
The compound 3-6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl-1-(2-chlorobenzoyl)urea, trifluoroacetic acid (CAS No. 2770368-75-5) is a highly specialized chemical entity with significant potential in pharmaceutical research and development. Its unique structural features, including the azetidine-3-sulfonyl and benzothiazol-2-yl moieties, make it a subject of interest for scientists exploring novel therapeutic agents. The presence of the trifluoroacetic acid counterion further enhances its solubility and stability, which are critical for formulation studies.
In recent years, the demand for sulfonyl-containing compounds and benzothiazole derivatives has surged due to their diverse biological activities. Researchers are particularly intrigued by the potential of CAS No. 2770368-75-5 in targeting specific enzymes or receptors, which could lead to breakthroughs in treating chronic diseases. This aligns with the growing trend of personalized medicine, where small-molecule inhibitors like this compound play a pivotal role.
The synthesis of 3-6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl-1-(2-chlorobenzoyl)urea, trifluoroacetic acid involves multi-step organic reactions, including sulfonylation and urea formation. The 2-chlorobenzoyl group introduces steric and electronic effects that can influence the compound's binding affinity. Such detailed synthetic pathways are often searched by chemists looking for high-yield methodologies or green chemistry alternatives to reduce environmental impact.
From a pharmacological perspective, the azetidine ring in this compound is noteworthy. Azetidines are increasingly studied for their conformational rigidity and ability to improve drug-like properties. This has led to a spike in searches for azetidine-based drug candidates and their structure-activity relationships (SAR). The inclusion of trifluoroacetic acid also raises questions about its role in enhancing bioavailability, a topic frequently discussed in drug formulation forums.
Another area of interest is the compound's potential application in kinase inhibition. Kinases are a hot topic in drug discovery, and the benzothiazole scaffold is known to interact with various kinase domains. This connection has prompted researchers to investigate whether CAS No. 2770368-75-5 could be optimized for selective kinase targeting, addressing a common search query about next-generation kinase inhibitors.
Stability studies of 3-6-(azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl-1-(2-chlorobenzoyl)urea, trifluoroacetic acid are equally important. The compound's shelf life and degradation pathways are critical for regulatory approval, making forced degradation studies and HPLC method development relevant keywords in this context. Additionally, the trifluoroacetic acid component necessitates careful handling to avoid interference in analytical assays.
In summary, CAS No. 2770368-75-5 represents a promising candidate for further exploration in medicinal chemistry. Its structural complexity and potential biological activities align with current trends in targeted therapy and drug repurposing. As the scientific community continues to seek innovative solutions for unmet medical needs, compounds like this will remain at the forefront of research discussions and academic publications.
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